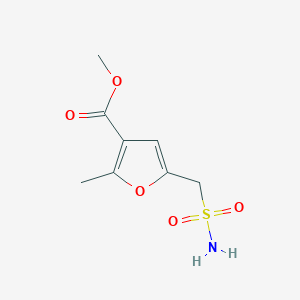

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate

Description

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate is a furan-based compound featuring a sulfamoyl (-SO₂-NH₂) group attached via a methylene (-CH₂-) linker at the 5-position of the furan ring.

Properties

Molecular Formula |

C8H11NO5S |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate |

InChI |

InChI=1S/C8H11NO5S/c1-5-7(8(10)13-2)3-6(14-5)4-15(9,11)12/h3H,4H2,1-2H3,(H2,9,11,12) |

InChI Key |

LVCDZSNXLKQNQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)CS(=O)(=O)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate can be achieved through several routes. One common method involves the reaction of allenoates with α-oxoketene dithioacetals in the presence of palladium and copper catalysts . Another approach is the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoylmethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often related to the compound’s ability to form stable complexes with metal ions or to undergo redox reactions .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The sulfamoylmethyl group in the target compound offers dual hydrogen-bonding capacity (-SO₂-NH₂), distinguishing it from analogs like the pyridinyl (aromatic π-π interactions) or acetoxymethyl (ester hydrolysis susceptibility) .

- Bulkier substituents (e.g., methoxycyclohexylmethyl in ) increase lipophilicity, whereas polar groups (e.g., formyl in ) enhance reactivity.

Biological Relevance: The pyridinyl analog () is linked to prostate cancer research, suggesting the target’s sulfamoyl group could similarly modulate protein-binding interactions.

Oxidative cleavage methods () could be adapted for modifying the furan core.

Physical Properties :

Medicinal Chemistry

- Anticancer Potential: Analogous furan carboxylates (e.g., ) are intermediates in inhibitors targeting androgen receptor (AR) dimerization, a mechanism relevant to prostate cancer. The sulfamoyl group in the target may enhance binding to AR or similar targets through hydrogen bonding .

- Antimicrobial Activity: Sulfonamide derivatives (e.g., ) are known for antimicrobial properties, suggesting the target could be optimized for such applications.

Biological Activity

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a furan ring substituted with a sulfamoyl group, which is known to enhance biological activity through various mechanisms, including inhibition of carbonic anhydrase enzymes.

1. Inhibition of Carbonic Anhydrase

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against carbonic anhydrase (CA) enzymes, particularly CA IX. These enzymes play crucial roles in various physiological processes, including respiration and acid-base balance. The binding affinity of such compounds can be extremely high, with some showing dissociation constants (Kd) in the nanomolar range .

| Compound | Kd (nM) | Selectivity |

|---|---|---|

| Compound A | 0.12 | High |

| This compound | TBD | TBD |

2. Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Compounds with sulfamoyl groups have been linked to the inhibition of tumor growth through various pathways, including apoptosis induction and cell cycle arrest. Case studies have shown that similar compounds can effectively reduce tumor size in xenograft models .

3. Antiviral Activity

Recent studies have indicated that derivatives of sulfamoyl compounds may exhibit antiviral properties, particularly against norovirus. The mechanism appears to involve disruption of viral replication processes, making these compounds candidates for further development as antiviral agents .

Case Studies

- Inhibition Studies : A study involving a series of sulfamoyl derivatives demonstrated that this compound showed promising inhibition rates against CA IX in vitro. The results indicated a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications.

- Xenograft Models : In vivo studies using xenograft models have shown that administration of this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.